molecular formula C11H6F3NO2 B8771571 3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 863679-32-7

3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No. B8771571
CAS RN: 863679-32-7
M. Wt: 241.17 g/mol
InChI Key: NCEGIWIYCGJXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione” is a chemical compound with a molecular weight of 212.17 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle . The compound contains a trifluoromethyl group (-CF3), which is a common functional group in medicinal chemistry due to its ability to modify the physicochemical properties of drug molecules .


Molecular Structure Analysis

The molecular structure of “3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione” can be analyzed using various spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . These methods provide information about the functional groups present in the molecule and their spatial arrangement.

properties

CAS RN

863679-32-7

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(16)15-10(8)17/h1-5H,(H,15,16,17)

InChI Key

NCEGIWIYCGJXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC2=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of hydrochloric acid (37% in water, 285 mL) and water (190 mL) was added to 4-(trifluoromethyl)aniline (150 g, 116 mL) at room temperature with vigorous stirring and the formed precipitate was allowed to stir for further 30 minutes. Temperature was reduced to 0° C. and sodium nitrite (70.6 g) in 180 mL of water was added dropwise to the stirred suspension. At the end of diazotisation, a clear yellow solution was obtained. Maleimide (180 g) in acetone (1.1 L) was added dropwise at 0° C. and then the pH of the solution was adjusted to 3-3.5 by adding sodium acetate. Copper (II) chloride (18.8 g) was added to the vigorously stirred mixture. After a few minutes a gas started to develop (conspicuous foaming). The reaction mixture was allowed to stir at 0° C. for 1 h and overnight at room temperature. Acetone was removed in vacuo, the residue was filtered and dried overnight in vacuo to give the title compound (155 g) as a light brown solid.
Quantity
285 mL
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step Two
Quantity
70.6 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four
Quantity
1.1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18.8 g
Type
catalyst
Reaction Step Six

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